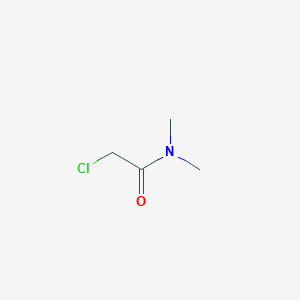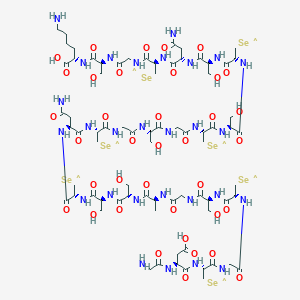
1,1,3,3-Tetramethylguanidine
Vue d'ensemble
Description
1,1,3,3-Tetramethylguanidine is an organic compound with the formula HNC(N(CH3)2)2 . It is a colorless liquid and a strong base . It is used as a polyurethane foam catalyst, an accelerator for the synthesis of polysulfured rubber, and a strong base in the photochemical and pharmaceutical industries . It is also used as a strong, non-nucleophilic base for alkylations in organic synthesis .
Synthesis Analysis
1,1,3,3-Tetramethylguanidine was originally prepared from tetramethyl thiourea via S-methylation and amination, but alternative methods start from cyanogen iodide . It has been used as a catalyst in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides .Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethylguanidine is C5H13N3 . Its molecular weight is 115.18 .Chemical Reactions Analysis
1,1,3,3-Tetramethylguanidine is mainly used as a strong, non-nucleophilic base for alkylations . It has been used as a catalyst in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides . It also promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones .Physical And Chemical Properties Analysis
1,1,3,3-Tetramethylguanidine is a colorless liquid . It has a density of 0.918 g/mL at 25 °C . Its boiling point is 160 to 162 °C .Applications De Recherche Scientifique
Polyurethane Foam Catalyst
1,1,3,3-Tetramethylguanidine is utilized as a catalyst in the production of polyurethane foam. This application leverages its basicity to facilitate the reaction between polyols and isocyanates that forms the foam .
Accelerator for Polysulfured Rubber Synthesis
It acts as an accelerator in the synthesis of polysulfured rubber, speeding up the vulcanization process which is crucial for enhancing the rubber’s physical properties .
Base in Photochemical Industries
In photochemical applications, particularly those involving couplers, 1,1,3,3-Tetramethylguanidine serves as a strong base due to its non-nucleophilic nature .
Pharmaceutical Industry Applications
The compound is used in the pharmaceutical industry, particularly in the synthesis of steroids where its strong basicity is essential for various chemical reactions .
Preparation of Alkyl Nitriles
It is essential for the preparation of alkyl nitriles from alkyl halides, showcasing its role in organic synthesis as a non-nucleophilic base .
Benzoylation of Alcohols
As an efficient and selective catalyst, it facilitates the benzoylation of alcohols, a reaction important in organic synthesis for protecting hydroxyl groups or modifying compounds’ solubility and reactivity .
Water-Soluble Base for Alkylations
Due to its high water solubility, it is used as a base for alkylations in organic synthesis and can be easily removed from mixtures in organic solvents .
Production of Polyurethane
Beyond its role as a catalyst in foam production, it also serves as a base-catalyst in the broader production processes of polyurethane materials .
Mécanisme D'action
Target of Action
1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic base . Its primary targets are organic compounds that require a base for various reactions. It is often used as a substitute for more expensive bases like DBU and DBN .
Mode of Action
TMG interacts with its targets by accepting protons, thereby acting as a base. This interaction can facilitate various chemical reactions. For instance, TMG is used as a catalyst for the benzoylation of alcohols . It is also used in the preparation of alkyl nitriles from alkyl halides .
Biochemical Pathways
The biochemical pathways affected by TMG are largely dependent on the specific reactions it is involved in. For instance, in the benzoylation of alcohols, TMG acts as a catalyst, speeding up the reaction and leading to the formation of benzoyl esters . In the preparation of alkyl nitriles from alkyl halides, TMG acts as a base, facilitating the reaction .
Result of Action
The result of TMG’s action is the facilitation of various chemical reactions. By acting as a strong base, it can help drive reactions forward, leading to the formation of desired products. For example, it can help in the production of benzoyl esters and alkyl nitriles .
Action Environment
The action, efficacy, and stability of TMG can be influenced by various environmental factors. For instance, its effectiveness as a base can be affected by the pH of the solution it is in. Additionally, because it is highly water-soluble, it can be easily removed from mixtures in organic solvents . This property can be advantageous in certain reactions where the base needs to be removed after the reaction has taken place.
Safety and Hazards
Orientations Futures
1,1,3,3-Tetramethylguanidine has been used as a catalyst in the rapid ring-opening polymerization of α-amino acid N-carboxyanhydrides . This catalyst simplifies the NCA ROP by significantly expanding the initiator library and extends the potential applications of synthetic polypeptides in various fields .
Propriétés
IUPAC Name |
1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVBNYUBXIEUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058835 | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Merck Index] | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.13 [mmHg] | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,3,3-Tetramethylguanidine | |
CAS RN |
80-70-6 | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ101E7ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

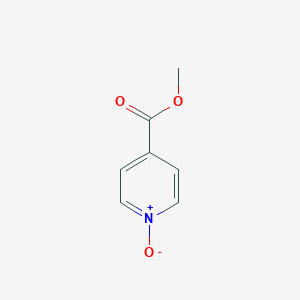
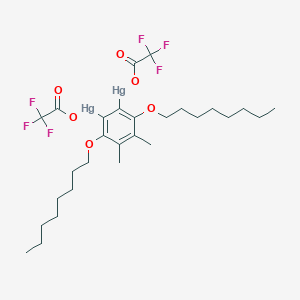

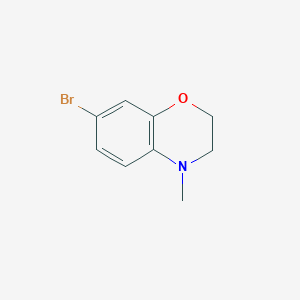
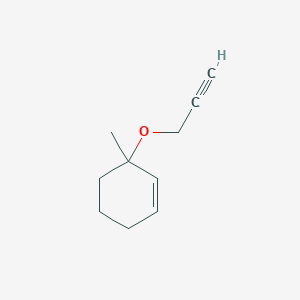
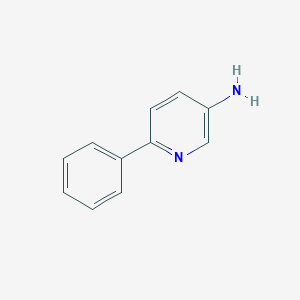
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
